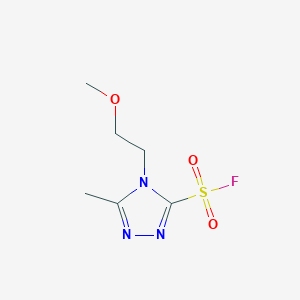
4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a sulfonyl fluoride group attached to a triazole ring, which is further substituted with a methoxyethyl and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfonyl fluoride group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, especially under basic conditions, resulting in the formation of sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein modification.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride include other triazole derivatives with different substituents. For example:
4-(2-Methoxyethyl)-1,2,4-triazole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
5-Methyl-1,2,4-triazole-3-sulfonyl fluoride: Lacks the methoxyethyl group.
4-(2-Ethoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride: Has an ethoxyethyl group instead of methoxyethyl.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
4-(2-methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3O3S/c1-5-8-9-6(14(7,11)12)10(5)3-4-13-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRESYFQFPSXLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCOC)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
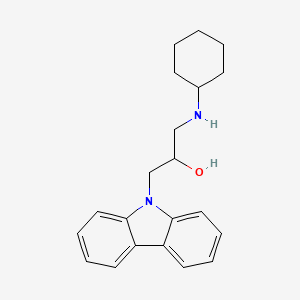
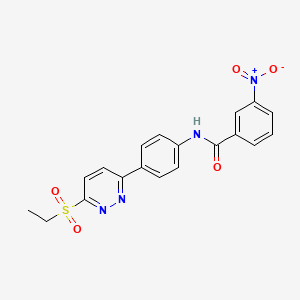
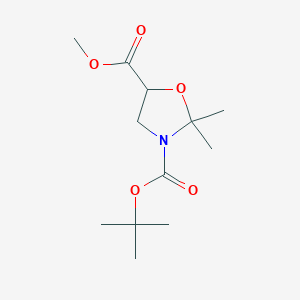
![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)
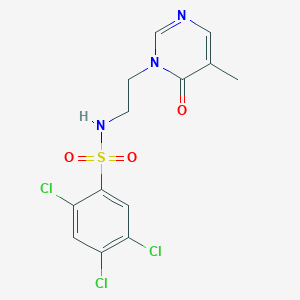

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2766008.png)

![2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide](/img/structure/B2766013.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)
